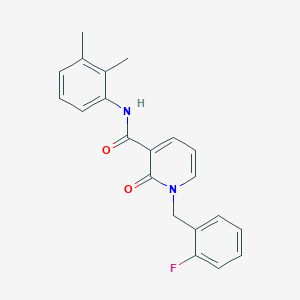

![molecular formula C19H15N3OS2 B2463334 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide CAS No. 477486-56-9](/img/structure/B2463334.png)

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . It’s part of a class of compounds known as hydrazonylsulfones . The compound has been studied for its optical properties and potential biological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The compound crystallizes with two independent but similar amino tautomers in the asymmetric units . In the most stable motif of the supramolecular arrangement, the molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Chemical Reactions Analysis

The compound has been studied as part of a class of compounds known as hydrazonylsulfones . These compounds have been studied for their potential as optical materials and for their biological activity .Physical And Chemical Properties Analysis

The compound is part of a class of compounds known as hydrazonylsulfones . These compounds have been studied for their optical properties and potential biological activity .Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

A significant area of research on benzothiazole derivatives, including compounds structurally related to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide, involves their synthesis and evaluation as antimicrobial agents. These compounds have been synthesized and tested against various bacterial and fungal strains, showing promising antibacterial and antifungal activities. For instance, Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and found some to possess higher antibacterial activities than reference drugs against pathogenic strains, with a notable efficacy against Gram-positive bacteria (Bikobo et al., 2017).

Anticancer Activity

Research has also been conducted on the anticancer properties of benzothiazole derivatives. Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their effectiveness against several cancer cell lines. Many of these compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Radiolabeling for Tumor Hypoxia and Cerebral Ischemia Markers

Li et al. (2005) and Chu et al. (2007) have developed and evaluated radioiodinated nitroimidazole analogues, including N-[4-(benzothiazol-2-yl)phenyl]-3-(4-nitroimidazole-1-yl)propanamide, as markers for tumor hypoxia and cerebral ischemia. These compounds accumulated in hypoxic cells and showed potential as noninvasive imaging agents for identifying tumor hypoxia and cerebral ischemia (Li et al., 2005); (Chu et al., 2007).

Antiparasitic Applications

Another field of application for benzothiazole derivatives is in the development of antiparasitic agents. Linciano et al. (2019) have highlighted the potential of benzothiazoles as inhibitors of pteridine reductase-1, a target for the treatment of trypanosomatidic infections, demonstrating both in vitro activity against Trypanosoma brucei and Leishmania species and in vivo efficacy in a mouse model (Linciano et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS2/c23-17(11-10-13-6-2-1-3-7-13)22-19-21-15(12-24-19)18-20-14-8-4-5-9-16(14)25-18/h1-9,12H,10-11H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHNZHPYIODQSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(3,4-dichlorophenyl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B2463256.png)

![3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2463263.png)

![7-(4-(3,5-dimethoxybenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2463267.png)

![1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2463272.png)